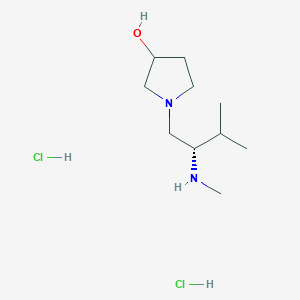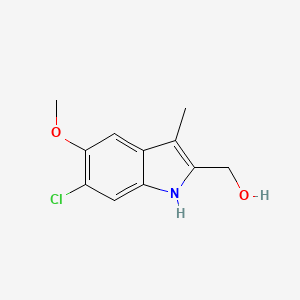
3-(4-Bromophenyl)-5-((5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-5-((5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H9BrF2N4O2 and its molecular weight is 419.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Optoelectronic Materials
One significant application of 1,3,4-oxadiazole derivatives is in the field of organic optoelectronics. These compounds are recognized for their promising electron-transporting or hole-blocking materials due to their good thermal stabilities and low orbital energy levels. This makes them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of electronegative units like oxadiazole into these molecules enhances their electron density and stability, indicating their potential as high-performance materials in electronic applications (Liu, Zhao, & Huang, 2007).
Antimicrobial Agents
Another area of application is in the synthesis of novel antimicrobial agents. Compounds incorporating the 1,3,4-oxadiazole moiety have shown promising results in screening for antimicrobial activity against various bacterial and fungal strains. This highlights their potential as scaffolds for developing new antimicrobial drugs, contributing to the fight against resistant microbial species (Kaneria et al., 2016).
Liquid Crystal Materials
1,3,4-Oxadiazole derivatives are also explored for their liquid crystalline properties, offering insights into designing materials with specific mesophases. These compounds' ability to exhibit enantiotropic nematic and smectic phases makes them interesting candidates for liquid crystal display technologies and related applications, providing a foundation for further investigation into advanced materials with tailored optical properties (Zhu et al., 2009).
Photoluminescence and Electroluminescence
The photoluminescent and electroluminescent properties of 1,3,4-oxadiazole derivatives have been extensively studied, demonstrating their utility in photoluminescent materials and OLEDs. These compounds exhibit strong blue fluorescence and are used as emitters in OLEDs, achieving high external quantum efficiency and low efficiency roll-off at high current densities. This application is crucial for developing high-performance and energy-efficient lighting and display technologies (Cooper et al., 2022).
Corrosion Inhibition
Additionally, 1,3,4-oxadiazole derivatives are explored for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. These compounds' effectiveness, substantiated through gravimetric, electrochemical, and SEM methods, indicates their potential as corrosion inhibitors, which is essential for extending the lifespan of metal structures and components in various industrial applications (Ammal et al., 2018).
Propiedades
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-difluorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF2N4O2/c18-11-3-1-9(2-4-11)16-21-14(26-24-16)8-15-22-23-17(25-15)10-5-12(19)7-13(20)6-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGGPWCOCYQJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC(=C4)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674625.png)




![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2674634.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2674638.png)

![(E)-2-cyano-3-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2674641.png)
![1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2674642.png)
